Calcium hexafluoroacetylacetonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

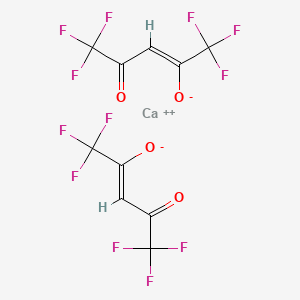

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a chemical compound that features a calcium ion complexed with a fluorinated enolate ligand

Méthodes De Préparation

The synthesis of Calcium hexafluoroacetylacetonate typically involves the reaction of calcium salts with the corresponding fluorinated enolate precursor. One common method involves the use of calcium chloride and the enolate in an organic solvent under controlled temperature and pH conditions. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using suitable reducing agents to yield different products.

Substitution: The fluorinated enolate ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis reactions, particularly those involving fluorinated compounds.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mécanisme D'action

The mechanism by which Calcium hexafluoroacetylacetonate exerts its effects involves the interaction of the calcium ion with various molecular targets. The fluorinated enolate ligand can participate in coordination chemistry, forming complexes with other metal ions or organic molecules. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparaison Avec Des Composés Similaires

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can be compared with other calcium enolate complexes and fluorinated compounds. Similar compounds include:

Calcium enolate complexes: These compounds have similar coordination chemistry but may lack the unique properties imparted by the fluorinated ligand.

Fluorinated enolates: These compounds share the fluorinated enolate ligand but may have different metal ions, leading to variations in reactivity and applications. The uniqueness of Calcium hexafluoroacetylacetonate lies in its combination of a calcium ion with a highly fluorinated ligand, which imparts distinct chemical and physical properties.

Activité Biologique

Calcium hexafluoroacetylacetonate (Ca(hfac)₂) is a coordination compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the formula Ca CF3COCHCOCF3)2. It is a metal β-diketonate complex that exhibits unique properties due to the presence of fluorine atoms, which enhance its lipophilicity and stability in various solvents. The compound's structure allows it to participate in coordination chemistry, making it a candidate for applications in thin film deposition and as a precursor in chemical vapor deposition processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity, comparable to other known anticancer agents. For instance, in vitro studies demonstrated that Ca(hfac)₂ has an IC₅₀ value below 10 µM against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells .

The cytotoxic mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism is critical as it suggests that Ca(hfac)₂ could be developed into an effective therapeutic agent for treating malignancies.

Case Studies

- HeLa Cell Line : In a study assessing the effects of Ca(hfac)₂ on HeLa cells, researchers observed a dose-dependent decrease in cell viability. The compound induced apoptosis characterized by increased annexin V binding and caspase activation .

- A549 Cell Line : Another study reported that treatment with Ca(hfac)₂ resulted in significant morphological changes in A549 cells, indicative of apoptosis. The compound's efficacy was linked to its ability to disrupt mitochondrial membrane potential and increase intracellular calcium levels .

- MCF-7 Cell Line : In MCF-7 cells, Ca(hfac)₂ demonstrated an ability to inhibit cell proliferation effectively. The IC₅₀ values ranged from 5 to 15 µM, showing potent activity against estrogen receptor-positive breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS, which leads to cellular damage and apoptosis.

- Calcium Dysregulation : Increased intracellular calcium levels disrupt normal cellular signaling pathways, contributing to cell death.

- Interaction with Cellular Targets : Ca(hfac)₂ may interact with specific proteins or enzymes involved in cell survival and proliferation, although further studies are needed to elucidate these interactions fully.

Research Findings Summary

Propriétés

IUPAC Name |

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Ca/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKDHPCUMMNGKK-PAMPIZDHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2CaF12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.